Potassium phenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro(phenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFPKUGAUFBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635491 | |
| Record name | Potassium trifluoro(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153766-81-5 | |
| Record name | Potassium trifluoro(phenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
Phenylboronic acid undergoes sequential fluoridation in aqueous or mixed solvent systems (e.g., THF/H₂O). KHF₂ acts as both a fluoride source and a base, facilitating the conversion of the trigonal planar boronic acid to the tetrahedral trifluoroborate anion. The reaction typically achieves completion within 12–24 hours at ambient temperature, though gentle heating (40–60°C) accelerates the process.
Workup and Purification
Crude KPhBF₃ precipitates upon concentration of the reaction mixture. Residual KHF₂ and byproducts are removed via recrystallization from hot acetone or ethanol. The product is isolated as a white crystalline solid with yields exceeding 85% and purity >98%. This method’s scalability and minimal requirement for specialized equipment make it ideal for industrial applications.
Transmetalation from Organometallic Precursors
An alternative approach leverages transmetalation between phenyl Grignard reagents (PhMgX) and borate esters, followed by fluoridation. This two-step strategy, exemplified in a patent for vinyltrifluoroborates, offers precise control over boron substitution.
Formation of Phenylborate Esters
Phenyl Grignard reagents react with trialkyl borates (e.g., B(OR)₃, where R = Me, iPr) in anhydrous THF at 0–25°C. For instance, treatment of PhMgBr with trimethyl borate generates phenylboronic acid trimethyl ester (PhB(OMe)₂), which is hydrolyzed to PhB(OH)₂ under acidic conditions. Alternatively, pinacol borate esters (e.g., 1-isopropoxy pinacol borate) yield air-stable intermediates amenable to direct fluoridation.
Fluoridation with KHF₂
The borate ester is treated with excess KHF₂ (2–6 equiv) in polar aprotic solvents like DMF or NMP at 80–100°C. Prolonged heating (6–8 hours) ensures complete conversion, as monitored by TLC or ¹⁹F NMR spectroscopy. Post-reaction, the mixture is concentrated, and KPhBF₃ is precipitated by adding methyl tert-butyl ether (MTBE). Yields range from 65% to 75%, with purity ≥95% after recrystallization.
Hydroboration-Based Routes
Although hydroboration is predominantly used for alkyltrifluoroborates, modified protocols enable the synthesis of aryl derivatives.
Borane Reagents and Substrate Scope
Dihydroboration of phenylacetylene with 9-borabicyclo[3.3.1]nonane (9-BBN) generates a phenylborane adduct, which is subsequently treated with KHF₂. However, this method suffers from regioselectivity challenges and moderate yields (50–60%). Recent advances using chiral boranes (e.g., (R)-CBS catalysts) show promise for enantioselective KPhBF₃ synthesis but remain exploratory.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Fluoridation | 85–90 | >98 | High | Low |
| Transmetalation/Fluoridation | 65–75 | 95–97 | Moderate | Moderate |
| Hydroboration | 50–60 | 90–92 | Low | High |
Key Observations :
-
Direct Fluoridation is optimal for large-scale production due to its simplicity and cost-effectiveness.
-
Transmetalation Routes offer flexibility in borate ester design but require stringent anhydrous conditions.
-
Hydroboration Methods are limited by substrate compatibility and remain niche for aryltrifluoroborates.
Applications in Organic Synthesis
KPhBF₃’s stability and reactivity profile enable its use in diverse transformations:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
KPhBF₃ serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling efficient carbon-carbon bond formation.
Key Features:
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Substrate Compatibility : Reacts with aryl halides, benzyl halides, and heteroaryl bromides under ligandless or ligand-assisted conditions .
-
Catalytic Systems :
Representative Data:
| Electrophile | Trifluoroborate | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl bromide | KPhBF₃ | THF/H₂O, 77°C | 91 | |
| 4-Bromoanisole | KPhBF₃ | H₂O/PEG, 40°C | >99 | |
| 2-Bromomesitylene | KPhBF₃ | CPME/H₂O, 90°C | 86 |
Nucleophilic Additions to Aldehydes and Enones
KPhBF₃ exhibits enhanced nucleophilicity compared to phenylboronic acid, enabling efficient additions to carbonyl compounds.
Reaction Highlights:
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Aldehyde Additions : Rh(acac)(CO)₂ catalyzes the addition to 4-nitrobenzaldehyde, achieving 85% yield in 16 hours .
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Enone Functionalization : Rhodium-catalyzed 1,4-additions to cyclohexenone yield saturated ketones (86%) .
Ligand Effects:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| dppf | 85 | 16 |
| PPh₃ | 83 | 16 |
| dppb | 82 | 16 |
| Data from reactions with 4-nitrobenzaldehyde . |
Cross-Coupling with Arenediazonium Salts
KPhBF₃ undergoes ligand-free palladium-catalyzed coupling with arenediazonium tetrafluoroborates, offering a rapid route to biaryls.
Performance Metrics:
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Reaction Time : Completed within minutes at 0°C with BF₃·OEt₂ activation .
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Yield Range : 72–88% for electron-deficient aryl substrates .
Hydroboration and Desilylation Reactions
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Rhodium-Catalyzed Hydroboration : KPhBF₃ adds across alkynes/alkenes to form organoboron intermediates, pivotal in synthesizing chiral alcohols .
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Desilylation : The trifluoroborate group selectively removes silyl protecting groups under mild conditions, preserving other functionalities.
Functional Group Tolerance and Stability
KPhBF₃ outperforms boronic acids in oxidative environments:
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Epoxidation Compatibility : Stable during epoxidation of alkenes, retaining boron functionality .
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Moisture/Air Stability : Enables handling in open atmospheres without degradation .
Comparative Reactivity with Boron Reagents
Scientific Research Applications
Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
KPhBF3 serves as an effective surrogate for arylboronic acids in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The trifluoroborate salts are more nucleophilic than their boronic acid counterparts, allowing for improved reaction rates and yields under mild conditions .
Palladium-Catalyzed Reactions:
The compound has been employed in palladium-catalyzed reactions, where it can facilitate the formation of biaryls from arenediazonium tetrafluoroborates. This method has demonstrated good yields and selectivity, proving advantageous in synthetic pathways that require precise control over product formation .
Synthesis of α-Arylglycine Derivatives
KPhBF3 has been utilized in the synthesis of α-arylglycine derivatives through a three-component reaction involving glyoxylic acid and sulfonamides. In these reactions, KPhBF3 acts as a precursor for the slow release of boronic acid, enhancing enantioselectivity in the final product when used alongside palladium catalysts . This application highlights the compound's role in synthesizing biologically relevant molecules.
Oxidation Reactions
This compound can undergo oxidation to yield phenolic compounds. For instance, using Oxone® as an oxidizing agent allows for rapid conversion of KPhBF3 to the corresponding phenol with excellent yields. This method is notable for its simplicity and efficiency, making it a valuable step in various synthetic routes .
Applications in Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with biological targets. Research indicates that organoboron compounds like KPhBF3 can interact with proteins through boron coordination, which may be leveraged to develop new therapeutic agents .
Industrial Applications
In addition to laboratory applications, this compound is being explored for industrial uses where its stability and reactivity can be beneficial. Its solubility in water makes it suitable for various aqueous reactions, expanding its utility beyond traditional organic solvents .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Cross-Coupling Reactions | Acts as a surrogate for arylboronic acids in Suzuki-Miyaura coupling | Higher nucleophilicity, improved yields |
| Synthesis of α-Arylglycine Derivatives | Facilitates three-component reactions with glyoxylic acid | Enhanced enantioselectivity |
| Oxidation Reactions | Converts to phenolic compounds using Oxone® | Rapid and efficient process |
| Medicinal Chemistry | Potential interactions with biological targets | Development of new therapeutic agents |
| Industrial Applications | Suitable for aqueous reactions due to water solubility | Expands utility beyond traditional solvents |
Case Studies
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Palladium-Catalyzed Addition to Dinitriles:
A study demonstrated the successful addition of KPhBF3 to aliphatic dinitriles using Pd(OAc)2/1,10-phenanthroline as a catalyst, resulting in diphenyl products with high efficiency . This showcases the compound's effectiveness in forming complex structures. -
Enantioselective Synthesis:
Research indicated that KPhBF3 could improve enantioselectivity in the synthesis of α-arylglycines compared to traditional methods using arylboronic acids. The use of KPhBF3 resulted in higher yields and better control over stereochemistry .
Mechanism of Action
The mechanism of action of potassium phenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the boronate species. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Similar Organotrifluoroborates
Reactivity in Cross-Coupling Reactions
- Substituent Effects: Electron-withdrawing groups: Potassium 4-(trifluoromethyl)phenyltrifluoroborate (C₆H₄CF₃BF₃K) exhibits enhanced electrophilicity, improving coupling yields in electron-deficient systems . Electron-donating groups: Potassium 4-methoxyphenyltrifluoroborate (C₆H₄OMeBF₃K) shows reduced reactivity in oxidative couplings due to lower oxidation potentials .
- Alkenyl Derivatives : Potassium (3-butenyl)trifluoroborate (C₄H₇BF₃K) is less stable than aryl analogues due to the reactive allylic position, requiring lower temperatures for synthesis .
Stability and Handling
- Moisture Sensitivity : this compound is less hygroscopic than arylboronic acids, enabling use in aqueous Suzuki reactions (e.g., 88% yield in H₂O with Pd/MWCNTs) .
- Thermal Stability : Decomposes above 300°C, similar to potassium (2,3-difluorobenzyl)trifluoroborate (C₇H₅F₂BF₃K), which is stable under pharmaceutical synthesis conditions .
- Crystallinity : Layered crystal structures in aryltrifluoroborates (e.g., double-sheet arrangements in halogen-substituted derivatives) enhance stability but complicate solubility .
Data Tables
Table 1: Comparative Physical Properties
Table 2: Reaction Performance in Cross-Couplings
Biological Activity
Potassium phenyltrifluoroborate (KPhBF₃) is a boron-containing compound that has gained attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound has the molecular formula C₆H₅BF₃K and a molecular weight of 184.01 g/mol. It is characterized by the presence of a trifluoroborate group, which imparts distinct reactivity compared to other boron compounds. The compound is typically used as a nucleophilic coupling partner in various reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
The biological activity of this compound is primarily linked to its role in facilitating chemical reactions that lead to the formation of biologically active compounds. It acts as a source of phenyl groups in nucleophilic substitutions and coupling reactions. The trifluoroborate moiety enhances the stability and reactivity of the compound, allowing it to participate effectively in various synthetic pathways.
Key Reactions Involving KPhBF₃:
- Cross-Coupling Reactions : this compound is utilized in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryls. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.
- Formation of Sulfoximines : Recent studies have shown that KPhBF₃ can be activated by Lewis acids (e.g., TMSOTf) to generate reactive intermediates that participate in the synthesis of sulfoximines, which have potential therapeutic applications .
1. Drug Development
This compound has been investigated for its potential use in drug development due to its ability to facilitate the synthesis of complex organic molecules. The compound's role in forming biaryl structures is particularly valuable in developing pharmaceuticals that target various diseases.
2. Immunomodulatory Effects
Research indicates that this compound can influence immune responses through its interactions with biological molecules. Its ability to form stable complexes with proteins may modulate their activity, leading to potential immunomodulatory effects .
Case Study 1: Cross-Coupling Reactions
In a study published by Sigma-Aldrich, this compound was successfully coupled with electron-rich aryl halides to produce biaryls in good to excellent yields. This demonstrates its effectiveness as a nucleophilic partner in organic synthesis .
| Reagent | Product | Yield |
|---|---|---|
| This compound + Aryl Halide | Biaryl Compound | 80-90% |
Case Study 2: Synthesis of Sulfoximines
A recent publication highlighted the use of this compound in synthesizing sulfoximines via a C-SuFEx reaction. The study found that KPhBF₃ could be activated by TMSOTf, leading to the formation of sulfonimidoyl cations which are important intermediates for further transformations .
Toxicological Considerations
While this compound has shown promise in various applications, it is essential to consider its toxicological profile. Preliminary studies suggest low toxicity; however, comprehensive toxicological assessments are necessary to ensure safety for potential pharmaceutical applications .
Q & A
Q. What are the key applications of potassium phenyltrifluoroborate in cross-coupling reactions, and how do reaction conditions influence yields?
KPhBF₃ is widely used in Suzuki-Miyaura cross-coupling to form biaryls. Critical factors include catalyst selection, atmosphere, and electrophile compatibility. For example, under oxygen-rich conditions , Pd/C-catalyzed coupling with aryl halides achieves >90% yields due to enhanced Pd(0)/Pd(II) cycling, compared to 51% in nitrogen . Substrate steric effects also impact reactivity: ortho-substituted electrophiles (e.g., 2-bromobenzonitrile) yield >94% products, while bulky substrates require longer reaction times .
Q. How does the oxidation potential of KPhBF₃ limit its use in electrochemical aryl radical generation?
The high oxidation potential of KPhBF₃ (Eₒₓ = 1.87 V vs. SCE) necessitates optimized electrolysis conditions. Fuchigami et al. (2016) achieved 39–85% yields in acetoxylation reactions using 1.0 M NaOAc/AcOH as the electrolyte. However, this method required 60 F mol⁻¹ of charge, highlighting inefficiencies in energy utilization . Alternative strategies, such as redox mediators or tailored electrolytes, could mitigate these limitations.
Q. What methodologies are effective for stereoselective cross-coupling with KPhBF₃?
Stereoselectivity is maintained using α-arylsulfonyloxyacrylates as electrophiles. For instance, coupling KPhBF₃ with (E)-configured acrylates preserves alkene geometry, yielding (E)-2-phenyl-2-butenoate in 81% yield without isomerization. Key factors include ligand choice (e.g., DavePhos) and avoiding protic solvents that promote geometry erosion .
Advanced Research Questions
Q. How can computational studies resolve contradictions in proposed reaction mechanisms involving KPhBF₃?
Mechanistic studies using density functional theory (DFT) have clarified competing pathways. For example, in hydroxyarylation reactions, the transition state for phenyl(difluoro)(hydroxy)borate intermediate formation is 3.0 kcal mol⁻¹ higher in energy than direct aryl radical coupling, favoring the latter pathway. ¹⁹F NMR and kinetic data corroborate these findings .
Q. What catalyst systems enable C–H functionalization with KPhBF₃ beyond traditional Pd-based couplings?
Ruthenium catalysts facilitate site-selective C–H arylation of isoindolinones. Using [Ru(p-cymene)Cl₂]₂ and KPhBF₃, mono-arylated products form in 68% yield under mild conditions. This method avoids directing groups and tolerates electron-deficient aryltrifluoroborates .
Q. How do atmospheric conditions (O₂ vs. N₂) alter the efficiency of Pd-catalyzed cross-couplings with KPhBF₃?
Oxygen acts as a co-catalyst by oxidizing Pd(0) to Pd(II), accelerating oxidative addition. For example, coupling 4-nitrobromobenzene with KPhBF₃ under O₂ achieves >90% yield in 15 minutes, versus 51% in N₂. Table 1 ( ) summarizes these effects:
| Atmosphere | Time (min) | Yield (%) |
|---|---|---|
| O₂ | 15 | 91 |
| Air | 120 | 91 |
| N₂ | 120 | 51 |
Q. What strategies improve the functional group tolerance of KPhBF₃ in heterocyclic cross-couplings?
Heterogeneous Pd/C systems enable couplings with N-heteroaryl chlorides (e.g., 2-bromopyridines), yielding products in 44–97% depending on substituent electronics. Electron-withdrawing groups (e.g., -CN, -F) enhance reactivity, while steric hindrance at the meta position reduces yields .
Data Contradiction Analysis
- Challenge : Conflicting reports on the stability of KPhBF₃ under oxidative conditions.
- Evidence : While KPhBF₃ remains intact in TIM-mediated amide synthesis (recovered unchanged after oxidation) , it decomposes in electrolysis at high potentials .
- Resolution : Stability is context-dependent. The borate’s robustness in non-acidic, non-aqueous media (e.g., THF) contrasts with its susceptibility to hydrolysis or anodic oxidation.
Methodological Recommendations
- Stereochemical Integrity : Use non-polar solvents (e.g., DCM) and low temperatures to prevent alkene isomerization during coupling .
- Catalyst Optimization : Screen ligands (e.g., DavePhos, SPhos) and additives (e.g., KF) to enhance turnover in Pd-mediated reactions .
- Atmospheric Control : Conduct cross-couplings under oxygen or air to leverage Pd redox cycling, particularly with electron-deficient aryl halides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
